Cas no 2172078-69-0 (2-1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylethan-1-amine)

2-1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylethan-1-amine structure
2172078-69-0 structure
Product name:2-1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylethan-1-amine
CAS No:2172078-69-0
MF:C13H26N4
MW:238.372342586517
CID:6073680
PubChem ID:165597483

2-1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylethan-1-amine
    • 2172078-69-0
    • EN300-1598116
    • 2-[1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
    • Inchi: 1S/C13H26N4/c1-5-11(4)17-13(7-6-10(2)3)12(8-9-14)15-16-17/h10-11H,5-9,14H2,1-4H3
    • InChI Key: LZTBSSRACCECAV-UHFFFAOYSA-N
    • SMILES: N1(C(C)CC)C(=C(CCN)N=N1)CCC(C)C

Computed Properties

  • Exact Mass: 238.21574685g/mol
  • Monoisotopic Mass: 238.21574685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 56.7Ų

2-1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1598116-0.5g
2-[1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-69-0
0.5g
$1866.0 2023-06-04
Enamine
EN300-1598116-5.0g
2-[1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-69-0
5g
$5635.0 2023-06-04
Enamine
EN300-1598116-0.05g
2-[1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-69-0
0.05g
$1632.0 2023-06-04
Enamine
EN300-1598116-10.0g
2-[1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-69-0
10g
$8357.0 2023-06-04
Enamine
EN300-1598116-0.1g
2-[1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-69-0
0.1g
$1711.0 2023-06-04
Enamine
EN300-1598116-100mg
2-[1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-69-0
100mg
$1711.0 2023-09-23
Enamine
EN300-1598116-10000mg
2-[1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-69-0
10000mg
$8357.0 2023-09-23
Enamine
EN300-1598116-5000mg
2-[1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-69-0
5000mg
$5635.0 2023-09-23
Enamine
EN300-1598116-2500mg
2-[1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-69-0
2500mg
$3809.0 2023-09-23
Enamine
EN300-1598116-2.5g
2-[1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172078-69-0
2.5g
$3809.0 2023-06-04

Additional information on 2-1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylethan-1-amine

Recent Advances in the Study of 2-1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylethan-1-amine (CAS: 2172078-69-0)

The compound 2-1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylethan-1-amine (CAS: 2172078-69-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique triazole core and branched alkyl substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action, providing valuable insights for drug development and biomedical research.

One of the key areas of investigation has been the compound's role as a modulator of specific biological targets. Preliminary in vitro studies have demonstrated its ability to interact with certain enzyme systems, particularly those involved in inflammatory and neurodegenerative pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) highlighted its inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory therapies. The study employed molecular docking simulations and kinetic assays to validate these interactions, providing a structural basis for its bioactivity.

Another significant advancement is the optimization of synthetic routes for 2-1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylethan-1-amine. A recent publication in Organic & Biomolecular Chemistry (2024) described a novel, high-yield synthesis method utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), which improved both the efficiency and scalability of production. This methodological breakthrough is expected to facilitate further preclinical and clinical studies by ensuring a reliable supply of the compound.

In addition to its therapeutic potential, the compound's pharmacokinetic profile has been a subject of rigorous investigation. A study in Drug Metabolism and Disposition (2023) reported favorable absorption and distribution characteristics, along with manageable metabolic stability. These findings underscore the compound's viability as a drug candidate, though further in vivo studies are needed to assess its long-term safety and efficacy.

Looking ahead, researchers are exploring the broader applications of 2-1-(butan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylethan-1-amine, including its potential use in combination therapies and targeted drug delivery systems. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation from bench to bedside, addressing unmet medical needs in areas such as chronic pain management and neurodegenerative diseases.

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